molecular formula C15H10O2 B11940096 1,4-Dihydro-1,4-methanoanthracene-9,10-dione CAS No. 32745-55-4

1,4-Dihydro-1,4-methanoanthracene-9,10-dione

Cat. No.: B11940096
CAS No.: 32745-55-4
M. Wt: 222.24 g/mol
InChI Key: UGTIHRDRMFXRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C({17})H({16})O(_{2}) It is a derivative of anthracene, characterized by the presence of a methano bridge and two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,4-methanoanthracene-9,10-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the characteristic methano bridge. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or aminated derivatives, depending on the substituent used.

Scientific Research Applications

1,4-Dihydro-1,4-methanoanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-methanoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress, inhibition of specific enzymes, and modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A parent compound with a similar aromatic structure but without the methano bridge and ketone groups.

    1,4-Dihydro-1,4-methanoanthracene-9,10-dimethoxy: A derivative with methoxy groups instead of ketones.

    1,4,4a,9a-Tetrahydro-1,4-methano-anthracene-9,10-dione: A structurally related compound with additional hydrogenation.

Properties

CAS No.

32745-55-4

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8,13-pentaene-3,10-dione

InChI

InChI=1S/C15H10O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2

InChI Key

UGTIHRDRMFXRLO-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.